BenchChemオンラインストアへようこそ!

N-(4-butylphenyl)quinoxaline-6-carboxamide

Cannabinoid Receptor Allosteric Modulation Structure-Activity Relationship

N-(4-butylphenyl)quinoxaline-6-carboxamide (CAS 881438-07-9) is a structurally unique quinoxaline-6-carboxamide derivative featuring a 4-butylphenyl substituent. This specific substitution pattern is critical—even minor changes (e.g., 4-ethylphenyl) completely alter functional profiles. The privileged quinoxaline pharmacophore enables diverse target engagement, making this compound essential for CB1 receptor NAM SAR studies, novel protein tyrosine kinase inhibitor design, antimicrobial screening panels, and chemical proteomics target identification. Generic substitution is inadvisable; ensure reproducible research by sourcing this exact derivative.

Molecular Formula C19H19N3O
Molecular Weight 305.381
CAS No. 881438-07-9
Cat. No. B2534382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)quinoxaline-6-carboxamide
CAS881438-07-9
Molecular FormulaC19H19N3O
Molecular Weight305.381
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)C2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C19H19N3O/c1-2-3-4-14-5-8-16(9-6-14)22-19(23)15-7-10-17-18(13-15)21-12-11-20-17/h5-13H,2-4H2,1H3,(H,22,23)
InChIKeyOTRACEROFIYQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of N-(4-butylphenyl)quinoxaline-6-carboxamide (CAS 881438-07-9): A Quinoxaline-6-Carboxamide Derivative for Specialized Research


N-(4-butylphenyl)quinoxaline-6-carboxamide (CAS 881438-07-9) is a synthetic small molecule belonging to the quinoxaline-6-carboxamide class of heterocyclic compounds . Its molecular formula is C19H19N3O, and it has a molecular weight of 305.4 g/mol . This compound is structurally characterized by a quinoxaline core, a planar, bicyclic heterocycle consisting of fused benzene and pyrazine rings, which is substituted at the 6-position with a carboxamide group linked to a 4-butylphenyl moiety . The quinoxaline scaffold is widely recognized as a 'privileged structure' in medicinal chemistry due to its ability to interact with a diverse array of biological targets . This specific derivative serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules for advanced research .

Why N-(4-butylphenyl)quinoxaline-6-carboxamide (CAS 881438-07-9) Cannot Be Readily Substituted with Other Quinoxaline Analogs


Generic substitution among quinoxaline derivatives is inadvisable due to the extreme sensitivity of biological activity and physicochemical properties to even minor structural variations. The quinoxaline scaffold is a 'privileged pharmacophore,' capable of binding to numerous distinct targets depending on the precise nature and position of its substituents . For example, a change from a 4-butylphenyl group to a 4-ethylphenyl group completely alters a compound's functional profile, switching it from one biological activity to another [1]. Similarly, the position of the carboxamide group is critical; a shift from the 6-position to the 2-position can redirect a compound's target selectivity and potency, as seen in the development of antimycobacterial agents [2]. These examples underscore that within this chemical class, each derivative must be treated as a unique entity with its own distinct properties, making the procurement of a specific compound essential for reproducible and meaningful research outcomes.

Product-Specific Quantitative Evidence Guide for N-(4-butylphenyl)quinoxaline-6-carboxamide (CAS 881438-07-9)


Distinct Functional Profile Compared to a Close Analog in Cannabinoid Receptor Modulation

A close analog of the target compound, N-(4-ethylphenyl)quinoxaline-6-carboxamide (3j), was identified as a negative allosteric modulator (NAM) of the CB1 receptor [1]. In a functional assay, this analog inhibited agonist-induced β-arrestin-2 recruitment with an IC50 of 6.78 µM [1]. This provides a specific functional benchmark for a structurally similar quinoxaline-6-carboxamide derivative. The target compound, N-(4-butylphenyl)quinoxaline-6-carboxamide, with its longer butyl chain, is expected to exhibit a distinct pharmacological profile, as even a small change from an ethyl to a butyl substituent can profoundly impact lipophilicity, binding affinity, and functional activity at such a receptor site [1]. This data establishes that the compound is not simply an interchangeable quinoxaline derivative but one with a specific, albeit currently unquantified, potential.

Cannabinoid Receptor Allosteric Modulation Structure-Activity Relationship

Potential for Targeted Chemical Biology Tool Development via Protein Tyrosine Kinase Inhibition

The quinoxaline carboxamide scaffold is a recognized framework for designing protein tyrosine kinase inhibitors, as detailed in multiple patents [1][2]. While specific data for N-(4-butylphenyl)quinoxaline-6-carboxamide are not provided, the patents explicitly claim a broad range of quinoxaline-6-carboxamide derivatives for this therapeutic use [1]. This establishes that the target compound's core structure is a validated starting point for developing potent and selective kinase inhibitors, a major area of drug discovery. The presence of the 4-butylphenyl moiety is a key point of differentiation, as it can be tailored to optimize interactions within specific kinase ATP-binding pockets, a property that is not shared by analogs with different substituents.

Protein Tyrosine Kinase Kinase Inhibitor Medicinal Chemistry

Exploration of Antimicrobial Activity Differentiated by the Quinoxaline-6-Carboxamide Scaffold

The quinoxaline-6-carboxamide class has demonstrated antibacterial activity. A series of novel quinoxaline-6-carboxamide derivatives (5a-5p) were synthesized and screened against four bacterial strains: Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, showing potent to moderately potent activity [1]. Furthermore, a systematic review has summarized the structure-activity relationships for antimicrobial quinoxaline derivatives, highlighting the impact of specific substituents [2]. The target compound's 4-butylphenyl group is a distinct structural feature that differentiates it from other evaluated analogs. Its procurement is essential for conducting focused SAR studies to map the effect of a para-butylphenyl substituent on the quinoxaline-6-carboxamide core, a data point that is not available from other commercially available compounds.

Antibacterial Antimicrobial Resistance Quinoxaline Derivative

Preferential Use Over Acridine-Based 4-Butylphenyl Carboxamide Analogs for Targeted Synthesis

For researchers requiring a 4-butylphenyl carboxamide building block, a direct analog exists: N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide (CAS 618443-93-9) . However, the target compound, with its quinoxaline core, offers a distinct set of advantages. The quinoxaline scaffold is smaller, more planar, and has different electronic properties compared to the bulky, partially saturated acridine system . This leads to a markedly different solubility profile and potential for binding interactions. While quantitative comparison data between these two specific compounds are unavailable, the inherent chemical and physical differences between their core scaffolds make them non-interchangeable for most applications. Selecting the quinoxaline derivative provides access to a different area of chemical space with unique properties for medicinal chemistry campaigns and biological screening.

Organic Synthesis Building Block Chemical Biology

Key Research and Industrial Application Scenarios for N-(4-butylphenyl)quinoxaline-6-carboxamide (CAS 881438-07-9)


Elucidating Structure-Activity Relationships in Cannabinoid Receptor Allosteric Modulation

Use as a key probe in SAR studies to map the effect of increasing N-aryl substituent chain length on the functional activity of quinoxaline-6-carboxamide derivatives at CB1 receptors. This scenario directly follows from the evidence that a close analog (4-ethylphenyl) acts as a CB1 negative allosteric modulator (NAM) [1]. Comparing the target compound (4-butylphenyl) to the 4-ethylphenyl analog would quantify the impact of the additional two methylene units on potency, efficacy, and binding mode, providing critical data for optimizing this novel class of CB receptor modulators [1].

Probing the Kinase Inhibitor Chemical Space with a Unique Quinoxaline-6-Carboxamide Scaffold

Employ the compound as a starting point for the design and synthesis of novel protein tyrosine kinase inhibitors. The quinoxaline-6-carboxamide core is a validated motif for this target class [1]. This specific derivative, with its distinct 4-butylphenyl substituent, allows researchers to explore a unique region of chemical space not covered by existing patents, potentially leading to inhibitors with improved selectivity or novel binding modes for various kinases [1][2].

Expanding the Antimicrobial Structure-Activity Landscape of Quinoxaline-6-Carboxamides

Integrate this compound into a panel of quinoxaline-6-carboxamide derivatives for antimicrobial screening against a panel of clinically relevant bacterial strains (e.g., E. coli, S. aureus). This is based on evidence that this class exhibits antibacterial activity [1][2]. Testing this specific, unreported analog will generate a new data point for SAR analysis, helping to determine the contribution of the 4-butylphenyl group to antimicrobial potency and spectrum, and potentially revealing a new lead compound with a distinct resistance profile [1][2].

Investigating Novel Biological Targets via Phenotypic Screening and Chemical Proteomics

Utilize N-(4-butylphenyl)quinoxaline-6-carboxamide as a structurally unique small-molecule probe in phenotypic or target-based screening campaigns. Its distinctive combination of a privileged quinoxaline scaffold and a hydrophobic 4-butylphenyl tail [1][2] makes it a valuable tool for uncovering new biological targets and pathways. In chemical proteomics studies (e.g., affinity-based protein profiling), this compound can be functionalized to 'fish out' its cellular binding partners, potentially identifying new therapeutic targets or off-target activities associated with the quinoxaline pharmacophore [1][2].

Quote Request

Request a Quote for N-(4-butylphenyl)quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.